molecular formula C6H7N3O B2828719 1-Ethyl-4-isocyanatopyrazole CAS No. 1341605-06-8

1-Ethyl-4-isocyanatopyrazole

Cat. No.: B2828719
CAS No.: 1341605-06-8
M. Wt: 137.142
InChI Key: ZFKMDUZXWCUMSP-UHFFFAOYSA-N
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Description

1-Ethyl-4-isocyanatopyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and an isocyanate (-NCO) functional group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the reactivity of the isocyanate group, which enables facile conjugation with nucleophiles (e.g., amines, alcohols) to form ureas, carbamates, or polymers. Its applications include drug synthesis, covalent inhibition studies, and polymer crosslinking .

Properties

IUPAC Name

1-ethyl-4-isocyanatopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKMDUZXWCUMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-isocyanatopyrazole can be synthesized through a modified Curtius reaction. . The reaction conditions typically include the use of bases and aliphatic amines to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-isocyanatopyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve primary amines and bases.

    Cycloaddition Reactions: Utilize alkynes and catalysts such as silver or copper.

    Oxidation and Reduction Reactions: Employ oxidizing agents like bromine or reducing agents like hydrogen gas.

Major Products Formed:

    Urea Derivatives: From substitution reactions.

    Pyrazole Derivatives: From cycloaddition reactions.

    Carboxylic Acids and Amines: From oxidation and reduction reactions, respectively.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-isocyanatopyrazole involves its interaction with nucleophiles, leading to the formation of stable urea derivatives. The isocyanate group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is harnessed in drug design to inhibit specific enzymes or receptors by forming stable adducts .

Comparison with Similar Compounds

Functional Group Variations

The isocyanate group in 1-ethyl-4-isocyanatopyrazole distinguishes it from analogs with other substituents. Below is a comparative analysis of key compounds:

Compound Name Core Structure Functional Group Reactivity/Applications Reference
This compound Pyrazole Isocyanate (-NCO) Forms ureas/carbamates; polymer synthesis
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine Amino (-NH-) Inhibitor studies; ester hydrolysis
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Isoxazole Ethoxy (-O-) Anticancer activity; ester hydrolysis
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Imidazole Amine (-NH2) Histamine analog; receptor modulation

Key Observations :

  • Reactivity: The isocyanate group in this compound is highly electrophilic, enabling rapid reactions with nucleophiles, unlike the amino or ethoxy groups in analogs .
  • Biological Activity : Compounds like I-6473 (isoxazole derivative) exhibit anticancer properties, while the imidazole-based amine () mimics histamine structures .

Heterocyclic Core Differences

  • Pyrazole vs. Pyridazine/Isoxazole/Imidazole: Pyrazole (5-membered ring with two adjacent nitrogen atoms) offers distinct electronic properties compared to pyridazine (6-membered, two nitrogen atoms at 1,2-positions) or imidazole (5-membered, two non-adjacent nitrogens). These differences influence solubility, metabolic stability, and binding affinity .

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